5-(Benzyloxy)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-fluoroaniline is an organic compound that features a benzyl ether group and a fluorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-fluoroaniline typically involves the following steps:
Nitration of Benzyl Alcohol: Benzyl alcohol is nitrated to form 5-nitrobenzyl alcohol.
Reduction: The nitro group is reduced to an amine group, resulting in 5-aminobenzyl alcohol.
Fluorination: The amine group is then fluorinated to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the benzyl ether group is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Products include 5-(benzyloxy)-2-fluorobenzaldehyde or 5-(benzyloxy)-2-fluorobenzoic acid.
Reduction: Products include various this compound derivatives.
Substitution: Products depend on the nucleophile used, resulting in compounds like 5-(benzyloxy)-2-methoxyaniline.
Scientific Research Applications
5-(Benzyloxy)-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- 5-(Benzyloxy)-2-chloroaniline
- 5-(Benzyloxy)-2-bromoaniline
- 5-(Benzyloxy)-2-iodoaniline
Comparison:
- Uniqueness: The presence of the fluorine atom in 5-(Benzyloxy)-2-fluoroaniline makes it unique compared to its halogenated analogs. Fluorine’s small size and high electronegativity enhance the compound’s stability and reactivity.
- Reactivity: Fluorine-substituted compounds often exhibit different reactivity patterns compared to their chlorine, bromine, or iodine counterparts, making them valuable in various chemical reactions and applications.
Properties
IUPAC Name |
2-fluoro-5-phenylmethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJMNTICFWQYMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391680 |
Source
|
Record name | 5-(benzyloxy)-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342042-82-4 |
Source
|
Record name | 5-(benzyloxy)-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.